2-Iodo-3-(methoxycarbonyl)benzoic acid
Description
Contextual Significance of Halogenated Benzoic Acid Scaffolds
Halogenated benzoic acid scaffolds are of particular importance in medicinal chemistry and drug discovery. The incorporation of halogen atoms into a benzoic acid framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability. rsc.org These modifications can, in turn, enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. Furthermore, the halogen atom can act as a handle for further chemical modifications, enabling the exploration of a wider chemical space during lead optimization. The ability of halogens to form halogen bonds, a type of non-covalent interaction, is also increasingly recognized as a crucial factor in ligand-protein binding and molecular recognition. acs.orgnih.gov
Overview of Aryl Iodides in Synthetic Methodologies
Aryl iodides are highly prized reagents in organic synthesis due to the unique properties of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive partners in a variety of cross-coupling reactions. researchgate.net Seminal reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings often proceed with higher efficiency and under milder conditions when an aryl iodide is used as the electrophilic partner. researchgate.netnih.govacs.org This enhanced reactivity allows for the construction of complex carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. The utility of aryl iodides extends beyond cross-coupling, as they are also precursors for the formation of organolithium and Grignard reagents, and can participate in various other transformations, including C-H activation/iodination reactions. chinesechemsoc.org
Positioning of 2-Iodo-3-(methoxycarbonyl)benzoic Acid in Academic Research
While extensive research on this compound is not widely documented in publicly available literature, its structural features suggest a significant potential as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—an iodine atom, a carboxylic acid, and a methyl ester—on a benzene (B151609) ring provides multiple sites for chemical manipulation. The ortho-relationship between the iodine and the methoxycarbonyl group, and the meta-relationship to the carboxylic acid, offer interesting possibilities for regioselective transformations. This compound can be envisioned as a valuable building block for the synthesis of complex heterocyclic systems, poly-substituted aromatic compounds, and novel pharmaceutical scaffolds. Its utility would likely be in academic and industrial research focused on the development of new synthetic methodologies and the construction of novel molecular architectures.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 106589-19-9 bldpharm.com |
| Molecular Formula | C9H7IO4 bldpharm.com |
| Molecular Weight | 306.05 g/mol bldpharm.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
106589-19-9 |
|---|---|
Molecular Formula |
C9H7IO4 |
Molecular Weight |
306.05 g/mol |
IUPAC Name |
2-iodo-3-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H7IO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
YCNZKJMADITTNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1I)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 3 Methoxycarbonyl Benzoic Acid
Rational Design of Precursors and Starting Materials
The logical starting point for the synthesis of 2-Iodo-3-(methoxycarbonyl)benzoic acid is a benzene (B151609) ring already possessing two carboxylic acid groups at positions 1 and 3, namely isophthalic acid or its derivatives. This choice simplifies the synthetic challenge to the regioselective introduction of an iodine atom at the 2-position and the selective differentiation of the two carboxylic acid moieties.
Derivation from Isophthalic Acid Systems
Isophthalic acid (benzene-1,3-dicarboxylic acid) serves as a primary precursor. The core challenge lies in the introduction of an iodine atom at the 2-position, which is sterically hindered and electronically deactivated by the two adjacent carboxyl groups. A plausible route involves the synthesis of 2-iodoisophthalic acid as a key intermediate. While direct iodination of isophthalic acid is challenging, methods involving the iodination of related compounds, such as 5-aminoisophthalic acid, have been documented, suggesting that functional group manipulation is a viable strategy. For instance, the iodination of 5-aminoisophthalic acid can be achieved using reagents like potassium iodate (B108269) and potassium iodide in the presence of an acid. patsnap.comgoogle.com Subsequent removal of the amino group via diazotization would yield the 2-iodoisophthalic acid scaffold.
Another advanced approach involves the directed ortho-metalation of a protected isophthalic acid derivative. The carboxylate groups can act as directing groups for metalation at the ortho position. organic-chemistry.orgorganic-chemistry.orgwikipedia.org Treatment with a strong base like s-butyllithium in the presence of a chelating agent such as TMEDA can facilitate deprotonation at the C-2 position, followed by quenching with an iodine source (e.g., I2) to install the iodo substituent.
Functional Group Interconversions on Benzoic Acid Derivatives
An alternative strategy begins with a benzoic acid derivative where one of the desired functional groups is already in place, or a precursor group that can be readily converted. For example, starting with 3-aminobenzoic acid, a Sandmeyer-type reaction can be employed. Diazotization of the amino group followed by treatment with potassium iodide would yield 3-iodobenzoic acid. The subsequent challenge would be the introduction of a carboxyl group at the 2-position and a methoxycarbonyl group at the 1-position, which is a less direct and more complex pathway.
A more refined approach could start from 3-hydroxybenzoic acid. The hydroxyl group can be used to direct ortho-iodination. After iodination to 2-iodo-3-hydroxybenzoic acid, the hydroxyl group would need to be converted to a methoxycarbonyl group, a multi-step and often low-yielding process.
Esterification and Hydrolysis Pathways
Once the 2-iodoisophthalic acid framework is established, the differentiation of the two carboxylic acid groups is the next critical phase. This can be achieved through either selective esterification of the diacid or controlled hydrolysis of a diester.
Selective Esterification of Carboxylic Acid Moieties
The selective mono-esterification of a symmetrical dicarboxylic acid like 2-iodoisophthalic acid to its monomethyl ester is a significant synthetic challenge. Several methods have been developed for the selective mono-esterification of various dicarboxylic acids. One common approach is the use of a large excess of the dicarboxylic acid relative to the alcohol (methanol in this case) under acidic catalysis, which statistically favors mono-ester formation.
More sophisticated methods involve the use of heterogeneous catalysts, such as ion-exchange resins or alumina. rsc.orgrsc.orgresearchgate.netsemanticscholar.org These solid-supported catalysts can provide a microenvironment that favors the esterification of one carboxylic acid group while leaving the other intact, often driven by differences in adsorption and solubility between the diacid, monoester, and diester. Enzymatic methods using lipases can also offer high selectivity for mono-esterification under mild reaction conditions. researchgate.net
A summary of general approaches to selective mono-esterification is presented below:
| Method | Catalyst/Reagent | Key Principle |
| Statistical Esterification | Acid catalyst (e.g., H2SO4) | Use of excess dicarboxylic acid relative to alcohol. |
| Heterogeneous Catalysis | Ion-exchange resins, Alumina | Differential adsorption and reactivity on the catalyst surface. rsc.orgrsc.orgresearchgate.net |
| Enzymatic Esterification | Lipases | High substrate specificity of the enzyme. researchgate.net |
Controlled Hydrolysis of Diesters
An alternative to selective esterification is the preparation of the diester, dimethyl 2-iodoisophthalate, followed by controlled monohydrolysis. The diester can be synthesized from 2-iodoisophthalic acid by refluxing with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com
The selective hydrolysis of one of the two ester groups in dimethyl 2-iodoisophthalate can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the base (e.g., sodium hydroxide), temperature, and reaction time. The principle relies on the deactivation of the second ester group by the negatively charged carboxylate formed after the first hydrolysis, which repels the incoming hydroxide (B78521) nucleophile. This method has been successfully applied to a variety of symmetric diesters. tdl.orgrsc.org
Regioselective Iodination Procedures
The cornerstone of the synthesis of this compound is the regioselective introduction of iodine at the 2-position of the benzene ring. Given that the carboxyl and methoxycarbonyl groups are meta-directing deactivators, standard electrophilic aromatic substitution with iodine is unlikely to yield the desired 2-iodo product. Therefore, more advanced techniques are required.
Recent developments in C-H activation have provided powerful tools for ortho-functionalization. Transition metal-catalyzed, directing group-assisted C-H iodination is a promising strategy. Catalysts based on iridium or palladium can selectively activate the C-H bond ortho to a directing group, such as a carboxylic acid. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net For a substrate like 3-(methoxycarbonyl)benzoic acid, the carboxylic acid group can direct the metal catalyst to the 2-position, facilitating iodination with a suitable iodine source, such as N-iodosuccinimide (NIS) or molecular iodine.
A summary of relevant regioselective iodination methods is provided below:
| Method | Catalyst/Reagent | Substrate Type | Regioselectivity |
| Directed Ortho-Metalation | s-BuLi/TMEDA, then I2 | Benzoic acid derivatives | Ortho to directing group organic-chemistry.orgorganic-chemistry.org |
| Iridium-Catalyzed C-H Iodination | [Cp*IrCl2]2 | Benzoic acids | Ortho to carboxylic acid acs.orgnih.gov |
| Palladium-Catalyzed C-H Iodination | Pd(OAc)2 | Benzoic acids | Ortho to carboxylic acid researchgate.netresearchgate.net |
These advanced methods offer a high degree of control over the regioselectivity of the iodination, making the synthesis of the sterically congested this compound a feasible endeavor.
Direct Aromatic Iodination Strategies
Direct iodination of the precursor, 3-(methoxycarbonyl)benzoic acid, is a potential route to this compound. However, the presence of two deactivating meta-directing groups (the carboxylic acid and the methoxycarbonyl group) makes electrophilic aromatic substitution challenging and can lead to issues with regioselectivity. The carboxylic acid group can, under certain conditions, act as an ortho-directing group through coordination with a metal catalyst.
Recent research has demonstrated the utility of palladium catalysis for the ortho-iodination of benzoic acids. In a study on the Pd(II)-catalyzed ortho-iodination of various benzoic acids in aqueous media, it was found that the reaction proceeds efficiently in the presence of potassium iodide (KI) as the iodine source. While this specific study did not include 3-(methoxycarbonyl)benzoic acid, it did show that substitution at the meta position is tolerated. For instance, 3-methylbenzoic acid and 3-bromobenzoic acid underwent ortho-iodination to yield the desired products in moderate yields. This suggests that a similar approach could be applicable to the synthesis of this compound.
The general conditions for such a reaction would involve treating 3-(methoxycarbonyl)benzoic acid with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, in the presence of a palladium catalyst. The choice of solvent and other additives would be crucial to optimize the yield and regioselectivity.
| Substrate | Iodinating Agent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Methylbenzoic acid | KI | Pd(II), Ce(III), H2O2, aqueous media | 2-Iodo-3-methylbenzoic acid | 60% |
| 3-Bromobenzoic acid | KI | Pd(II), Ce(III), H2O2, aqueous media | 3-Bromo-2-iodobenzoic acid | 65% |
Iodination through Aryl Diazonium Salts
A more classical and often more reliable method for the regioselective introduction of an iodine atom onto an aromatic ring is through the Sandmeyer reaction. This method involves the diazotization of an aromatic amine followed by treatment with an iodide salt, typically potassium iodide. For the synthesis of this compound, the required precursor would be 2-amino-3-(methoxycarbonyl)benzoic acid.
The synthesis would proceed in two main steps:
Diazotization: The amino group of 2-amino-3-(methoxycarbonyl)benzoic acid is converted into a diazonium salt by treatment with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (typically 0-5 °C).
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (as nitrogen gas), and it is readily displaced by the iodide ion to yield the desired this compound.
The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides, and it generally provides good yields and high regioselectivity. A similar procedure has been described for the synthesis of 2-iodo-5-methyl-benzoic acid from 5-methyl-anthranilic acid, providing a strong precedent for this approach. prepchem.com
| Starting Material | Diazotization Reagents | Iodination Reagent | Key Conditions | Product |
|---|---|---|---|---|
| 5-Methyl-anthranilic acid | NaNO2, HCl(aq) | KI | 0 °C for diazotization, then reflux | 2-Iodo-5-methyl-benzoic acid |
| Anthranilic acid | NaNO2, HCl(aq) | KI | 0-5 °C for diazotization | 2-Iodobenzoic acid |
Convergent and Divergent Synthesis Approaches
While direct functionalization of a pre-existing benzoic acid derivative is a common strategy, convergent and divergent approaches offer alternative and potentially more efficient routes to complex molecules like this compound.
Reactivity and Advanced Chemical Transformations of 2 Iodo 3 Methoxycarbonyl Benzoic Acid
Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions
The carbon-iodine (C-I) bond in 2-Iodo-3-(methoxycarbonyl)benzoic acid is the most reactive site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly prized substrates for such transformations due to the relatively low C-I bond dissociation energy, which facilitates the initial oxidative addition step in many catalytic cycles.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The aryl iodide in the target molecule is an excellent substrate for a variety of palladium-catalyzed processes.
Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with an organoboron species, catalyzed by a palladium complex wikipedia.org. For this compound, a Suzuki reaction with an arylboronic acid would yield a substituted biphenyl compound. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst wikipedia.orgnih.gov. While specific studies on this exact isomer are limited, extensive research on related 2-iodobenzoic acid derivatives demonstrates the feasibility of this transformation nih.govnih.gov. The presence of the ortho-carboxylic acid and meta-ester groups can influence reaction rates and yields through steric and electronic effects.
Typical Suzuki Reaction Conditions for Aryl Iodides
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyzes the C-C bond formation |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | Source of the second aryl group |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and facilitates the reaction |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene, also using a palladium catalyst wikipedia.org. The reaction of this compound with an alkene like styrene or an acrylate would result in the formation of a C-C bond at the iodine-bearing carbon wikipedia.orgorganic-chemistry.org. The generally accepted mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination odinity.comresearchgate.net. Studies on 2-iodobenzoic acid have noted that it can be a challenging substrate, sometimes leading to lower yields due to potential catalyst poisoning by the carboxylate group nih.gov. However, careful selection of ligands and reaction conditions can overcome these limitations.
Alkynylation (Sonogashira Coupling): The Sonogashira reaction is a highly effective method for coupling aryl halides with terminal alkynes, creating aryl-alkyne structures wikipedia.org. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base organic-chemistry.org. The reaction of this compound with a terminal alkyne is expected to proceed efficiently, given the high reactivity of the aryl iodide bond wikipedia.org. Practical copper-catalyzed, palladium-free versions of the Sonogashira coupling have also been developed for alkyl 2-iodobenzoates, offering a more economical and environmentally benign alternative researchgate.net.
Arylation (C-H Arylation): Palladium catalysis can also be used to directly couple the aryl iodide with a C-H bond of another aromatic compound, a process known as direct C-H arylation. This avoids the need to pre-functionalize the coupling partner into an organometallic reagent. Research has shown that 2-iodobenzoic acid can serve as an effective arylating agent in the palladium-catalyzed γ-C(sp³)–H arylation of alkylamines, where the ortho-carboxylate group plays a crucial role in facilitating the reaction mechanism researchgate.netnih.gov.
Copper-Mediated Coupling Reactions
Copper-mediated reactions, such as the Ullmann condensation, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more versatile protocols. The aryl iodide of this compound can undergo copper-catalyzed coupling with various nucleophiles, including amines, phenols, and thiols, to form the corresponding N-aryl, O-aryl, and S-aryl products. Copper(I) iodide (CuI) is a common catalyst for these transformations nih.gov.
Formation of Organometallic Reagents (e.g., Grignard, Organozinc)
The conversion of the aryl iodide to an organometallic reagent would reverse its polarity, turning the carbon atom from an electrophilic to a nucleophilic center.
Grignard Reagents: The formation of a Grignard reagent (R-MgX) from this compound via reaction with magnesium metal is not directly feasible mnstate.educhemistry-online.com. Grignard reagents are extremely strong bases and would be instantly quenched by the acidic proton of the carboxylic acid group in an acid-base reaction leah4sci.commiracosta.edu. To form the Grignard reagent, the carboxylic acid would first need to be protected, for instance, as a silyl ester, or converted to a non-acidic functional group.
Organozinc Reagents: Organozinc reagents are generally less basic and more tolerant of functional groups compared to Grignard reagents wikipedia.orgresearchgate.net. However, they are still reactive towards acidic protons wikipedia.org. The direct insertion of zinc metal to form an organozinc reagent from this compound would likely be complicated by the presence of the carboxylic acid. A more viable approach would involve protecting the carboxylic acid group before the reaction with activated zinc, such as Rieke zinc slideshare.net. Functionalized organozinc reagents can be prepared and stored as solid pivalate salts, which show enhanced stability and are effective in subsequent cross-coupling reactions uni-muenchen.de.
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations. These reactions are generally compatible with the presence of the aryl iodide and methoxycarbonyl groups.
Standard Derivatizations:
Esterification: The carboxylic acid can be converted to various other esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides after conversion to its carboxylate salt.
Amide Formation: The formation of amides is readily achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or other modern peptide coupling agents nih.govhepatochem.comrsc.org.
Conversion to Hypervalent Iodine Reagents: The 2-iodobenzoic acid moiety is a precursor to synthetically useful hypervalent iodine reagents. For example, esters of 2-iodobenzoic acid can be oxidized to stable esters of 2-iodoxybenzoic acid (IBX-esters), which are valuable oxidizing agents nih.govacs.orgresearchgate.net. Similarly, amides derived from 2-iodobenzoic acid can act as effective catalysts for alcohol oxidation when used with a co-oxidant like Oxone® beilstein-journals.org.
Advanced Transformations:
Decarboxylative Coupling: The carboxylic acid group itself can be used as a synthetic handle in decarboxylative cross-coupling reactions, where it is extruded as CO₂ and replaced by a new C-C bond nih.govwikipedia.org. This modern strategy allows benzoic acids to act as aryl donors, coupling with arenes or other benzoic acids nih.gov. In such reactions, this compound could potentially serve as a substrate, with the regioselectivity of the coupling being directed by the position of the carboxyl group.
Decarboxylative Halogenation: In a process known as halodecarboxylation, a carboxylic acid can be converted into an organic halide with the loss of CO₂ acs.org. This transformation allows for the replacement of the carboxyl group with a different halogen, potentially enabling alternative coupling strategies.
Formation of Amides and Anhydrides
The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives, most notably amides and anhydrides.
Amide Formation: The conversion of carboxylic acids to amides is a cornerstone reaction in organic synthesis. researchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires very high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". This is typically achieved in situ using a coupling reagent. luxembourg-bio.comhepatochem.com The process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. luxembourg-bio.com
The general procedure involves reacting this compound with a primary or secondary amine in the presence of a coupling reagent and a suitable solvent. nih.govacs.org A wide variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages regarding reactivity, side products, and prevention of racemization in chiral substrates. hepatochem.com
| Coupling Reagent Class | Examples | Byproduct | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Urea derivative (often insoluble for DCC, water-soluble for EDC) | Widely used, effective. Additives like HOBt or DMAP are often required to improve efficiency and suppress side reactions. hepatochem.com |
| Phosphonium Salts | BOP, PyBOP | Phosphine oxide | High reactivity, fast reaction times, but lower atom economy. |
| Uronium/Aminium Salts | HATU, HBTU | Tetramethylurea derivative | Highly efficient, particularly for sterically hindered substrates and for minimizing racemization. hepatochem.com |
| Other | CDI (Carbonyldiimidazole) | Imidazole, CO2 | Generates less reactive acyl imidazolium intermediates. nih.gov |
Anhydride (B1165640) Formation: Acid anhydrides can be synthesized from this compound through two primary routes:
Reaction with an Acyl Halide: The most common laboratory method involves reacting the carboxylate salt of the acid with its corresponding acyl chloride. This reaction proceeds via nucleophilic acyl substitution. libretexts.org
Dehydration: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid. This typically requires high temperatures and the use of a strong dehydrating agent, such as phosphorus pentoxide (P4O10).
Derivatization to Acyl Halides for Further Synthesis
Converting the carboxylic acid group of this compound into a highly reactive acyl halide is a key step for accessing a variety of other carboxylic acid derivatives. Acyl chlorides are the most common acyl halides used in synthesis. libretexts.org
The synthesis involves treating the parent carboxylic acid with a specific halogenating agent. The hydroxyl group of the carboxylic acid is converted into an excellent leaving group, which is subsequently displaced by a halide ion in a nucleophilic acyl substitution reaction. libretexts.org
| Reagent | Formula | Target Acyl Halide | Byproducts | Notes |
|---|---|---|---|---|
| Thionyl chloride | SOCl2 | Acyl chloride | SO2 (gas), HCl (gas) | Very common and convenient as the byproducts are gaseous and easily removed. libretexts.orgorganic-chemistry.org |
| Oxalyl chloride | (COCl)2 | Acyl chloride | CO (gas), CO2 (gas), HCl (gas) | Milder than SOCl2 and useful for sensitive substrates. Often used with a catalytic amount of DMF. libretexts.org |
| Phosphorus tribromide | PBr3 | Acyl bromide | H3PO3 (phosphorous acid) | Analogous to its use in converting alcohols to alkyl bromides. libretexts.org |
| Phosphorus pentachloride | PCl5 | Acyl chloride | POCl3 (phosphoryl chloride), HCl (gas) | A strong chlorinating agent, but produces a liquid byproduct that may need to be separated. |
The resulting 2-Iodo-3-(methoxycarbonyl)benzoyl chloride is a highly reactive intermediate. It can readily react with various nucleophiles without the need for a coupling agent to form esters (with alcohols), amides (with amines), and anhydrides (with carboxylates), generally in high yields. libretexts.orgbritannica.com
Reactions Involving the Methoxycarbonyl Group
Controlled Saponification and Ester Hydrolysis
The methoxycarbonyl group (-COOCH3) of this compound can be hydrolyzed to a carboxylic acid group, yielding 2-Iodobenzene-1,3-dicarboxylic acid. This transformation can be achieved under either basic or acidic conditions. chemguide.co.uk
Basic Hydrolysis (Saponification): This is the most common and effective method for ester hydrolysis. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The mechanism proceeds via a nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. libretexts.org
A key feature of saponification is its irreversibility. chemguide.co.uk The reaction produces a carboxylic acid and an alkoxide (methoxide in this case). The methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. masterorganicchemistry.comlibretexts.org A final acidification step (workup) with a strong acid like HCl is required to protonate the resulting dicarboxylate salt to yield the neutral 2-Iodobenzene-1,3-dicarboxylic acid. masterorganicchemistry.com The term "controlled" in this context refers to performing the hydrolysis under conditions mild enough to avoid side reactions involving the iodo-substituent.
Acid-Catalyzed Hydrolysis: Ester hydrolysis can also be catalyzed by a strong acid in the presence of excess water. chemguide.co.uk This reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org To ensure complete hydrolysis, a large excess of water is used to shift the equilibrium towards the products, the carboxylic acid and methanol (B129727), according to Le Châtelier's principle. libretexts.org
Transesterification Reactions
Transesterification is a process that converts one ester into another by reacting it with an alcohol. For this compound, the methyl ester can be converted to an ethyl, propyl, or other alkyl ester. The reaction is typically catalyzed by either an acid (e.g., H2SO4) or a base (e.g., sodium alkoxide). libretexts.org
The reaction is an equilibrium process. To drive it towards the desired product, a large excess of the new alcohol is used. For example, heating this compound in ethanol with a catalytic amount of acid will produce 3-Iodo-3-(ethoxycarbonyl)benzoic acid and methanol. The large excess of the reactant alcohol shifts the equilibrium to favor the formation of the new ester.
Reduction to Alcohol Functionality
The methoxycarbonyl group can be reduced to a primary alcohol functionality (-CH2OH). However, the presence of the carboxylic acid group on the same molecule means that the choice of reducing agent is critical, as both functional groups are susceptible to reduction.
Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are capable of reducing both esters and carboxylic acids to primary alcohols. libretexts.orgmsu.edu Therefore, treatment of this compound with an excess of LiAlH4 would result in the reduction of both the ester and the carboxylic acid groups, yielding (2-Iodo-3-(hydroxymethyl)phenyl)methanol.
The relative reactivity of carboxylic acid derivatives towards reducing agents varies. Sodium borohydride (B1222165) (NaBH4) is a much milder reducing agent and is generally not reactive enough to reduce either esters or carboxylic acids under normal conditions. libretexts.orgmsu.edu Selective reduction of one group in the presence of the other is challenging. For instance, borane (B79455) (BH3) is known to selectively reduce carboxylic acids over esters, while achieving the reverse (selective ester reduction) is more complex and may require protection of the carboxylic acid group prior to reduction.
| Reducing Agent | Formula | Reactivity with Esters | Reactivity with Carboxylic Acids | Outcome for this compound |
|---|---|---|---|---|
| Lithium aluminum hydride | LiAlH4 | Reduces to 1° alcohol | Reduces to 1° alcohol | Reduces both groups to yield (2-Iodo-3-(hydroxymethyl)phenyl)methanol. libretexts.orgmsu.edu |
| Sodium borohydride | NaBH4 | Generally no reaction (or very slow) | No reaction (forms salt) | No reduction of either group. libretexts.orgmsu.edu |
| DIBAL-H | (i-Bu)2AlH | Reduces to aldehyde (at -78°C) or 1° alcohol | Can reduce, but less common | Complex mixture possible; conditions must be carefully controlled to target the ester. libretexts.orgncert.nic.in |
| Borane | BH3 | Slow reduction | Reduces to 1° alcohol | Preferentially reduces the carboxylic acid group. britannica.com |
Generation and Application of Hypervalent Iodine Species from the Compound
This compound serves as a precursor for the generation of hypervalent iodine(V) species, specifically derivatives of iodoxybenzoic acid. These resulting compounds are powerful oxidizing agents utilized in a variety of advanced chemical transformations. The presence of the methoxycarbonyl group influences the properties and reactivity of the derived hypervalent iodine reagent.
Synthesis of Iodoxybenzoic Acid Derivatives
The synthesis of hypervalent iodine(V) reagents from this compound involves the oxidation of the iodine(I) center. This transformation is analogous to the preparation of the well-known 2-Iodoxybenzoic acid (IBX) from 2-iodobenzoic acid. For esters of 2-iodobenzoic acid, established methods include oxidation with reagents like sodium hypochlorite (B82951) or dimethyldioxirane to yield the corresponding 2-iodoxybenzoate esters, often referred to as IBX-esters nih.gov.
A common and environmentally conscious method for this type of oxidation utilizes Oxone (potassium peroxymonosulfate) in an aqueous medium orientjchem.org. The precursor, this compound, would be treated with an excess of the oxidant, typically at an elevated temperature, to facilitate the conversion to the pentavalent iodine species. The resulting product, 2-iodoxy-3-(methoxycarbonyl)benzoic acid, is a stable, microcrystalline solid nih.gov.
The general reaction scheme for the synthesis is presented below:
| Precursor | Oxidant | Typical Conditions | Product |
| This compound | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water, ~70°C, 3h | 2-Iodoxy-3-(methoxycarbonyl)benzoic acid |
| This compound | Sodium Hypochlorite (NaOCl) | Varies | 2-Iodoxy-3-(methoxycarbonyl)benzoic acid |
| This compound | Dimethyldioxirane (DMDO) | Varies | 2-Iodoxy-3-(methoxycarbonyl)benzoic acid |
These IBX-ester derivatives belong to a class of pentavalent iodine compounds characterized by a pseudobenziodoxole structure, where intramolecular interactions between the iodine atom and the carbonyl oxygen atoms of the ester and carboxylic acid groups can influence their stability and reactivity nih.gov.
Oxidative Transformations Mediated by Derived Hypervalent Iodine Reagents
The hypervalent iodine(V) reagent derived from this compound is a versatile oxidant, mirroring the broad utility of IBX in organic synthesis nih.govnih.gov. These reagents are valued for their mild reaction conditions, high selectivity, and tolerance of various functional groups . One of the primary applications is the oxidation of alcohols to the corresponding carbonyl compounds nih.govresearchgate.netchemicalbook.com.
Oxidation of Alcohols: The derived 2-iodoxy-3-(methoxycarbonyl)benzoic acid can efficiently oxidize primary alcohols to aldehydes and secondary alcohols to ketones nih.gov. A key advantage of IBX-type reagents is their ability to perform these transformations without significant over-oxidation of the resulting aldehydes to carboxylic acids orientjchem.org. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO), where IBX reagents are soluble, or under catalytic conditions nih.govchemicalbook.com. In some cases, the presence of a Lewis acid, such as boron trifluoride etherate, can facilitate the oxidation nih.gov.
The table below summarizes the expected oxidative transformations of various alcohol substrates.
| Substrate Type | Product Type | General Conditions | Notes |
| Primary Alcohols | Aldehydes | IBX-ester derivative, DMSO, Room Temp. | High selectivity, minimal over-oxidation. |
| Secondary Alcohols | Ketones | IBX-ester derivative, DMSO, Room Temp. | Efficient and clean conversion. |
| 1,2-Diols | α-Hydroxy Ketones | IBX-ester derivative, DMSO | Oxidation occurs without cleavage of the C-C bond orientjchem.orgresearchgate.net. |
| Benzylic Alcohols | Benzaldehydes/Aryl Ketones | IBX-ester derivative, elevated temp. | Effective for benzylic C-H oxidation orientjchem.orgorientjchem.org. |
Other Oxidative Transformations: Beyond alcohol oxidation, these reagents are capable of mediating a range of other oxidative processes. They can be used for the dehydrogenation of carbonyl compounds to form α,β-unsaturated systems and for the oxidation of benzylic positions to carbonyl groups orientjchem.orgresearchgate.net. The reagent facilitates these reactions under mild, often metal-free conditions, making it a valuable tool in modern organic synthesis nih.gov.
Advanced Spectroscopic and Structural Characterization of 2 Iodo 3 Methoxycarbonyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for verifying the molecular structure of 2-iodo-3-(methoxycarbonyl)benzoic acid.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature signals for the three adjacent protons on the benzene (B151609) ring. Due to the varied electronic effects of the iodo, carboxylic acid, and methoxycarbonyl substituents, these protons would be chemically non-equivalent, leading to a complex multiplet pattern. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), a characteristic feature that can be confirmed by D₂O exchange. docbrown.info The methoxycarbonyl group would produce a sharp singlet integrating to three protons, likely in the range of 3.9-4.0 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| COOH | > 10 | Broad Singlet | 1H |
| Aromatic CH | 7.5 - 8.2 | Multiplet | 3H |
| OCH₃ | ~ 3.9 | Singlet | 3H |
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would provide evidence for the nine unique carbon atoms in the structure. docbrown.info Two signals are expected in the downfield region (>165 ppm) for the carbonyl carbons of the carboxylic acid and the methoxycarbonyl ester. researchgate.net The six aromatic carbons would resonate in the typical range of approximately 125-140 ppm, with the carbon atom bonded to the iodine (C-I) showing a characteristically shielded (upfield) chemical shift due to the heavy atom effect. chemicalbook.com The carbon atom of the methoxy (B1213986) group (OCH₃) would appear as a single peak in the upfield region, typically around 52-55 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Acid) | ~168-172 |
| C =O (Ester) | ~165-168 |
| Aromatic C -COOH | ~130-135 |
| Aromatic C -I | ~90-95 |
| Aromatic C -COOCH₃ | ~130-135 |
| Aromatic C H | ~128-138 |
| OC H₃ | ~52-55 |
To unambiguously assign all proton and carbon signals and to probe intermolecular interactions, advanced NMR techniques are essential.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to delineate the connectivity of the aromatic protons. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate each proton with its directly attached carbon and with carbons two to three bonds away, respectively. This data would be crucial for the definitive assignment of the closely spaced aromatic signals.
Solid-State NMR (ssNMR): This technique is particularly valuable for investigating the structure and dynamics in the solid state. For this compound, ssNMR could be used to study the hydrogen bonding network. whiterose.ac.uk By analyzing the chemical shifts of the nuclei involved in hydrogen bonds (e.g., ¹³C of the carboxyl group), information about the strength and geometry of these interactions can be obtained, complementing the data from X-ray diffraction. whiterose.ac.uk
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive and precise three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.
Analysis of a suitable single crystal would reveal the exact molecular conformation. It is expected that the benzene ring itself would be largely planar. However, steric hindrance between the adjacent iodo, carboxylic acid, and methoxycarbonyl groups would likely cause the carboxyl and methoxycarbonyl groups to twist out of the plane of the benzene ring. psu.edu The analysis would provide precise measurements of these dihedral angles.
Crystal packing analysis reveals how molecules are arranged in the solid state, which is governed by intermolecular forces. For this compound, two primary interactions are expected to dictate the crystal structure:
Hydrogen Bonding: Carboxylic acids commonly form strong centrosymmetric dimers in the solid state through O-H···O hydrogen bonds between their carboxyl groups. psu.edunih.gov This motif is highly anticipated to be a defining feature of the crystal packing.
High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments, which allows for the unambiguous confirmation of the elemental formula. The molecular formula of this compound is C₉H₇IO₄, corresponding to a monoisotopic mass of 319.9338 Da.
The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 320. The fragmentation pattern provides further structural confirmation. Based on the fragmentation of similar aromatic acids and esters, the following key fragmentation pathways are plausible: docbrown.info
Loss of the methoxy radical (•OCH₃) to form an acylium ion.
Loss of the hydroxyl radical (•OH) from the carboxylic acid group. miamioh.edu
Loss of the entire carboxylic acid group (•COOH). docbrown.info
Subsequent loss of carbon monoxide (CO) from acylium fragment ions. docbrown.info
Predicted Mass Spectrometry Fragments for this compound
| Proposed Fragment Ion | Proposed Fragmentation Pathway | Predicted m/z |
| [C₉H₇IO₄]⁺ | Molecular Ion (M⁺) | 320 |
| [C₈H₄IO₄]⁺ | M⁺ - •OCH₃ | 289 |
| [C₉H₆IO₃]⁺ | M⁺ - •OH | 303 |
| [C₈H₄IO₂]⁺ | M⁺ - •COOH | 275 |
| [C₇H₄IO]⁺ | [C₈H₄IO₂]⁺ - CO | 247 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies, providing a molecular fingerprint. For this compound, the key functional groups are the carboxylic acid, the methyl ester, the substituted benzene ring, and the carbon-iodine bond.
Infrared (IR) Spectroscopy
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The expected IR active modes for this compound are detailed below.
O-H Stretching: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum. Due to strong hydrogen bonding in the solid state, this vibration typically appears as a very broad and intense absorption band in the range of 3300-2500 cm⁻¹. mdpi.com
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The methyl group (CH₃) of the ester will exhibit symmetric and asymmetric stretching vibrations typically found between 2960 and 2850 cm⁻¹. mdpi.com
C=O Stretching: The molecule contains two carbonyl (C=O) groups, one in the carboxylic acid and one in the methyl ester. The carboxylic acid C=O stretching vibration is typically observed in the range of 1725-1700 cm⁻¹. mdpi.com The ester C=O stretching vibration is generally found at a slightly higher frequency, between 1750-1735 cm⁻¹. mdpi.com The proximity of these two groups on the benzene ring may lead to some shifting or overlap of these bands.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. core.ac.uk
C-O Stretching: The C-O stretching vibrations of the carboxylic acid and the ester are expected in the fingerprint region. The carboxylic acid C-O stretch, coupled with O-H in-plane bending, often appears as a broad band around 1300 cm⁻¹. The ester C-O stretches are typically found in the 1300-1100 cm⁻¹ range.
O-H Bending: The out-of-plane bending of the carboxylic acid O-H group gives rise to a broad band centered around 920 cm⁻¹. core.ac.uk
C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the low-frequency region of the IR spectrum, typically between 600-500 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as it relies on the change in polarizability of a molecule during vibration.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 1000 cm⁻¹. sapub.org Other aromatic C=C stretching vibrations will also be Raman active in the 1600-1450 cm⁻¹ region. core.ac.uk
C=O Stretching: Both the carboxylic acid and ester C=O stretching vibrations will be Raman active, though their intensities can vary.
C-I Stretching: The C-I stretching vibration is also expected to be observable in the Raman spectrum in the 600-500 cm⁻¹ range.
The following tables summarize the expected vibrational frequencies and their assignments for this compound based on the analysis of related compounds.
Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300-2500 | Strong, Very Broad | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium to Weak | Aromatic C-H stretch |
| 2960-2850 | Medium to Weak | Aliphatic C-H stretch (Methyl) |
| 1750-1735 | Strong | C=O stretch (Ester) |
| 1725-1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium to Strong | Aromatic C=C stretch |
| ~1300 | Medium, Broad | C-O stretch / O-H in-plane bend |
| 1300-1100 | Medium to Strong | C-O stretch (Ester) |
| ~920 | Medium, Broad | O-H out-of-plane bend |
| 600-500 | Medium to Weak | C-I stretch |
Table 2: Predicted Raman Vibrational Frequencies and Assignments
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (Methyl) |
| 1750-1735 | Medium to Weak | C=O stretch (Ester) |
| 1725-1700 | Medium to Weak | C=O stretch (Carboxylic acid) |
| 1600-1450 | Strong | Aromatic C=C stretch |
| ~1000 | Strong, Sharp | Aromatic Ring Breathing |
| 600-500 | Strong | C-I stretch |
Computational and Theoretical Studies of 2 Iodo 3 Methoxycarbonyl Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 2-Iodo-3-(methoxycarbonyl)benzoic acid, DFT calculations would provide fundamental insights into its behavior.
Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals)
A primary application of DFT is the elucidation of a molecule's electronic structure. This involves calculating the energies and shapes of the molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential and indicates its nucleophilic or electron-donating character.
LUMO: Represents the orbital that is most likely to accept an electron. Its energy level is related to the electron affinity and indicates the molecule's electrophilic or electron-accepting character.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For this compound, one would expect the electron density in the HOMO to be distributed across the benzene (B151609) ring and the carboxyl group, while the LUMO would likely involve contributions from the carbonyl groups and the iodine atom, indicating sites susceptible to nucleophilic attack. A data table in a specific study would typically list the calculated energies (in electron volts, eV) of the HOMO, LUMO, and the energy gap.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are also widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are particularly common. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be determined. These predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules. For this specific compound, theoretical shifts would help distinguish the three non-equivalent aromatic protons and the various carbon environments.
Mechanistic Investigations of Chemical Reactions
Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone.
Transition State Analysis
When studying a chemical reaction involving this compound, DFT can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. Analyzing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics.
Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy implies a slow reaction.
Imaginary Frequency: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
A hypothetical data table for a reaction (e.g., a substitution or coupling reaction) would list the calculated activation energy in kcal/mol and the value of the imaginary frequency in cm⁻¹.
Reaction Pathway Elucidation
By mapping the potential energy surface, computational methods can elucidate the entire reaction pathway. This involves identifying reactants, intermediates, transition states, and products. An Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state can confirm that it correctly connects the desired reactants and products, providing a clear picture of the molecular transformations occurring during the reaction.
Molecular Dynamics Simulations for Conformational and Solution Behavior
While DFT is excellent for static, gas-phase models (or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. An MD simulation of this compound would involve:
Simulating the movement of the atoms over a period of time (nanoseconds to microseconds).
Analyzing the trajectory to understand the preferred conformations of the rotatable bonds (e.g., the orientation of the carboxylic acid and methoxycarbonyl groups).
Investigating how the molecule interacts with explicit solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds.
This type of simulation provides a more realistic understanding of the molecule's behavior in a condensed phase, which is essential for predicting its properties in solution.
Applications in Advanced Organic Synthesis Research
Building Block for Multifunctionalized Aromatic Compounds
The distinct reactivity of each functional group on 2-iodo-3-(methoxycarbonyl)benzoic acid allows it to serve as a versatile building block for constructing more complex, multifunctionalized aromatic systems. The aryl iodide is a key functional group for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. The carboxylic acid and methoxycarbonyl groups provide sites for derivatization through esterification, amidation, or reduction.
The potential transformations are summarized below:
Aryl Iodide Group : This site is amenable to classic palladium-, copper-, or nickel-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. These reactions allow for the introduction of a wide array of substituents at the C2 position.
Carboxylic Acid Group : The carboxyl moiety can be readily converted into esters, amides, or acid chlorides. Reduction can yield a primary alcohol, which can be further functionalized.
Methoxycarbonyl Group : This ester can be hydrolyzed to the corresponding dicarboxylic acid, selectively reduced, or converted to other functional groups, offering a secondary point of modification.
The strategic combination of these reactions allows for the programmed synthesis of highly substituted benzene (B151609) derivatives that would be difficult to access through direct substitution of a simpler aromatic precursor.
| Functional Group | Reaction Type | Potential Outcome |
|---|---|---|
| Aryl Iodide | Cross-Coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, alkyl, alkynyl substituents |
| Carboxylic Acid | Amidation / Esterification | Formation of amides and esters |
| Methoxycarbonyl | Hydrolysis / Reduction | Formation of dicarboxylic acid or diol |
Development of Specialized Reagents and Catalysts
ortho-Iodobenzoic acids are well-known precursors to a class of powerful and selective oxidizing agents known as hypervalent iodine reagents. arkat-usa.org The most famous of these is 2-iodoxybenzoic acid (IBX), a highly efficient and mild oxidant used for the conversion of alcohols to aldehydes and ketones. acs.orgnih.gov IBX and its derivatives, such as the Dess-Martin periodinane (DMP), are valued for their high functional group tolerance and non-toxic byproducts. acs.org
This compound can serve as a precursor for the synthesis of a functionalized IBX derivative. The synthesis involves the oxidation of the iodine atom from the +1 to the +5 oxidation state. Esters of 2-iodoxybenzoic acid (IBX-esters) have been prepared by the hypochlorite (B82951) oxidation of the corresponding 2-iodobenzoate (B1229623) esters. acs.org These IBX-esters are stable and soluble reagents with oxidizing properties similar to the parent IBX. acs.org
Following this precedent, this compound could be oxidized to form 3-(methoxycarbonyl)-2-iodoxybenzoic acid. This new reagent would possess the oxidizing power of IBX while the methoxycarbonyl group could modulate its physical properties, such as solubility in organic solvents, potentially offering advantages over the parent reagent which is notoriously insoluble. nih.govbeilstein-journals.org The development of such "tagged" hypervalent iodine reagents is an active area of research aimed at improving their practicality and enabling easier separation of the iodobenzoic acid byproduct after the reaction. arkat-usa.orgbeilstein-journals.org
Utility in Asymmetric Synthesis Methodologies
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical and fine chemical manufacturing. This is often achieved using chiral catalysts, reagents, or auxiliaries that can control the stereochemical outcome of a reaction.
A review of the literature on asymmetric synthesis methodologies does not reveal specific applications for this compound as a chiral ligand, catalyst, or auxiliary in its native form. While complex chiral molecules can be synthesized from this compound, its direct participation in controlling the stereoselectivity of a reaction has not been reported. The molecule itself is achiral and would require significant modification, such as the introduction of a chiral center or an element of planar or axial chirality, to be useful in this context. Therefore, its utility in asymmetric synthesis is limited to its role as a prochiral starting material for more complex chiral targets, rather than as an active agent in promoting stereoselectivity.
Research Applications in Medicinal Chemistry and Chemical Biology
Intermediate for Structure-Activity Relationship (SAR) Studies of Bioactive Compounds
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. 2-Iodo-3-(methoxycarbonyl)benzoic acid serves as an excellent starting material for such studies due to the differential reactivity of its functional groups.
The carboxylic acid and the methyl ester can be selectively modified to generate a series of analogs with variations in size, polarity, and hydrogen bonding potential. For instance, the carboxylic acid can be converted to a variety of amides, esters, or other bioisosteres, while the methyl ester can be hydrolyzed and subsequently coupled with different alcohols or amines.
More significantly, the iodine atom is amenable to a plethora of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. This allows for the systematic introduction of a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems. By synthesizing and testing a library of such compounds, researchers can systematically probe the steric and electronic requirements for optimal interaction with a biological target. This iterative process of synthesis and biological evaluation is fundamental to the optimization of lead compounds in drug discovery.
While specific, detailed SAR studies originating directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous patented bioactive compounds, suggesting its role as a key intermediate in proprietary drug discovery programs. The general principles of using halogenated benzoic acid derivatives in SAR studies are well-established in medicinal chemistry.
Scaffold for the Rational Design of Enzyme Inhibitors
Enzymes are critical regulators of biological processes, and their dysregulation is often implicated in disease. Consequently, the development of small molecule enzyme inhibitors is a major focus of pharmaceutical research. The rigid benzoic acid core of this compound provides a stable platform, or scaffold, upon which to build potent and selective enzyme inhibitors.
The functional groups of this compound can be strategically utilized to mimic the substrate of an enzyme or to interact with key amino acid residues in the enzyme's active site. For example, the carboxylic acid can form crucial hydrogen bonds or ionic interactions with positively charged residues like lysine (B10760008) or arginine. The methoxycarbonyl group can be tailored to fit into hydrophobic pockets, and the iodo-substituent can be replaced with moieties that interact with other regions of the active site.
The true power of this scaffold in rational drug design lies in the ability to use the iodine as a point of diversification. Once a preliminary scaffold is docked into the active site of a target enzyme using computational modeling, synthetic chemists can use the iodine to introduce functionalities that are predicted to enhance binding affinity and selectivity. This structure-guided approach accelerates the discovery of potent and specific enzyme inhibitors. While direct examples of marketed drugs derived from this specific starting material are not readily identifiable, the use of substituted benzoic acids as scaffolds for enzyme inhibitors is a common strategy in drug design.
Precursor for Chemical Probes in Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. This compound can serve as a valuable precursor for the synthesis of various types of chemical probes.
The versatility of the iodine atom is again a key feature. It can be used to introduce reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which allow for the visualization and isolation of the target protein. For example, a fluorescently labeled derivative of a bioactive compound synthesized from this precursor could be used in cellular imaging studies to determine the subcellular localization of its target.
Furthermore, the iodine can be replaced with a photoreactive group to create a photoaffinity label. Upon exposure to UV light, this label will covalently bind to the target protein, allowing for its identification from a complex biological mixture. Additionally, the iodine atom itself can be replaced with a radioactive isotope, such as ¹²⁵I, to create a radioligand for use in binding assays or in vivo imaging techniques like positron emission tomography (PET).
Applications in Advanced Material Science and Polymer Chemistry Research
Precursor for the Synthesis of Functional Polymers and Monomers
The molecular architecture of 2-Iodo-3-(methoxycarbonyl)benzoic acid makes it a valuable precursor for the synthesis of a variety of functional polymers and specialized monomers. The presence of both a carboxylic acid and a methyl ester group allows for its incorporation into polyesters and polyamides through condensation polymerization. The reactivity of these groups can be selectively controlled, offering pathways to complex polymer architectures.
The iodine atom on the aromatic ring is a key feature that expands its utility beyond simple polyesters. It can serve as a reactive site for post-polymerization modification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of functional groups onto the polymer backbone, leading to materials with tailored optical, electronic, or biological properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Groups | Potential Polymer Type | Key Features of Resulting Polymer |
| Condensation Polymerization | Carboxylic acid, Methoxycarbonyl | Polyesters, Polyamides | Introduces aromatic and iodo functionalities into the polymer backbone. |
| Post-Polymerization Modification | Iodine | Functionalized Polymers | Allows for the attachment of various functional groups via cross-coupling reactions. |
Detailed research into the polymerization behavior of this compound is an active area of investigation. The steric hindrance and electronic effects of the three adjacent substituents on the benzene (B151609) ring are expected to influence the polymerization kinetics and the properties of the resulting polymers.
Components in the Development of Advanced Coatings and Additives
In the field of advanced coatings, this compound and its derivatives hold potential as key components and additives. The presence of the aromatic ring can enhance the thermal stability and mechanical properties of coating formulations. The carboxylic acid group can promote adhesion to various substrates through hydrogen bonding and other intermolecular interactions.
Furthermore, the iodine atom can be leveraged to impart specific functionalities to coatings. For instance, iodinated compounds are known to possess antimicrobial properties, suggesting that polymers or additives derived from this compound could be used to create coatings with enhanced resistance to biofouling. Additionally, the high atomic number of iodine can increase the refractive index of a material, a desirable property for certain optical coatings.
Research in this area is focused on synthesizing and evaluating the performance of polymers and additives derived from this compound in various coating systems. Key performance indicators include adhesion, hardness, chemical resistance, and the specific functional properties imparted by the iodo-substituent.
Integration into Organic Electronic Materials (Potential Exploration)
The exploration of this compound in the context of organic electronic materials is a promising, albeit largely theoretical, frontier. The aromatic core of the molecule suggests that it could be a building block for conjugated polymers and small molecules used in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The iodine atom provides a convenient point for synthetic elaboration, allowing for the construction of larger, more complex conjugated systems through cross-coupling reactions. The electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups can be used to tune the electronic energy levels (HOMO and LUMO) of the resulting materials, which is a critical aspect of designing efficient organic electronic devices.
Table 2: Potential Roles of this compound in Organic Electronics
| Application Area | Potential Role | Key Molecular Features |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport materials. | Aromatic core, tunable electronic properties. |
| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. | Potential for creating extended conjugated systems. |
| Organic Field-Effect Transistors (OFETs) | Building block for organic semiconductors. | Aromatic structure for charge transport. |
While the direct application of this compound in organic electronics has yet to be extensively demonstrated, the fundamental properties of the molecule make it a compelling candidate for future research and development in this rapidly advancing field.
Future Research Directions and Emerging Avenues
Development of Environmentally Benign and Sustainable Synthetic Routes
The future synthesis of 2-Iodo-3-(methoxycarbonyl)benzoic acid is expected to align with the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents or generate significant waste. Research in this area will likely focus on several key strategies:
Catalytic C-H Activation/Iodination: Direct C-H iodination of 3-(methoxycarbonyl)benzoic acid offers a highly atom-economical route. Future work could focus on developing selective and efficient catalyst systems, possibly using transition metals, that can direct iodination to the C2 position, thereby minimizing waste and avoiding the multi-step processes associated with classical methods like the Sandmeyer reaction.
Use of Greener Solvents and Reagents: Emphasis will be placed on replacing volatile organic solvents with more sustainable alternatives such as deep eutectic solvents (DES) or aqueous systems. researchgate.net The use of safer, solid-phase iodinating agents could also reduce the environmental impact compared to molecular iodine, which often requires a stoichiometric oxidant.
Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of halogenated aromatics represents a frontier in sustainable chemistry. researchgate.net While challenging, the development of enzymes capable of regioselective iodination could provide an exceptionally clean and efficient synthetic route under mild, aqueous conditions.
These approaches aim to create synthetic pathways that are not only efficient but also cost-effective and environmentally responsible, enhancing the compound's viability for larger-scale applications. researchgate.net
| Sustainable Synthesis Strategy | Potential Advantage | Research Focus |
| C-H Activation/Iodination | High atom economy, reduced steps | Development of regioselective catalysts |
| Greener Solvents (e.g., DES) | Reduced environmental impact, potential for catalyst recycling | Solvent screening and process optimization |
| Biocatalysis | High selectivity, mild reaction conditions, aqueous media | Enzyme discovery and engineering |
Exploration of Novel Catalytic Roles and Reactivity Patterns
The iodine atom in this compound is not merely a synthetic handle but can also impart catalytic activity, particularly through the formation of hypervalent iodine species.
Future research is anticipated to explore its potential as a precursor to recyclable, tagged catalysts for oxidation reactions. beilstein-journals.org By oxidizing the iodo group to a higher valence state (e.g., iodoso or iodyl), it could function as a catalyst for processes like alcohol oxidation, mimicking the reactivity of well-known reagents like 2-iodoxybenzoic acid (IBX). beilstein-journals.org The presence of the carboxylic acid group could be exploited to immobilize the catalyst on a solid support, facilitating its recovery and reuse—a key aspect of green chemistry.
Furthermore, the interplay between the ortho-iodo and -carboxylic acid groups, along with the adjacent methoxycarbonyl group, could lead to unique reactivity patterns. Investigations into its role in directing C-H activation reactions or participating in novel coupling chemistries are warranted. The electronic influence of the methoxycarbonyl group may modulate the reactivity of the C-I bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, potentially enabling selective transformations that are difficult to achieve with other isomers.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. nih.gov Future research will likely focus on adapting the synthesis and subsequent transformations of this compound to flow chemistry platforms.
Enhanced Safety: Many iodination reactions are highly exothermic. Flow reactors with their high surface-area-to-volume ratio allow for superior thermal control, minimizing the risk of runaway reactions. beilstein-journals.org
Improved Efficiency and Scalability: Continuous processing can increase throughput and yield while reducing reaction times. uc.pt The synthesis of the compound or its use in subsequent reactions, such as carbonylation or cross-coupling, could be streamlined in a multi-step flow setup. beilstein-journals.org
Automated Library Synthesis: Integrating flow reactors with automated platforms would enable the rapid synthesis of a library of derivatives. By systematically varying coupling partners or reaction conditions, researchers can efficiently explore the structure-activity relationships of new compounds derived from this compound for applications in drug discovery and materials science. mdpi.com
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The rigid structure and distinct functional groups of this compound make it an attractive candidate for the construction of highly ordered molecular architectures.
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific and directional interactions with electron-donating atoms (e.g., oxygen or nitrogen). This interaction is a powerful tool in crystal engineering and supramolecular assembly. smolecule.com Future studies could explore how this compound can be used to design co-crystals and other supramolecular structures with tailored properties.
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for constructing MOFs. A closely related isomer, 3-Iodo-4-(methoxycarbonyl)benzoic acid, has been used as a labeled linker to study post-synthetic exchange in MOFs. Similarly, this compound could serve as a functional linker to build novel MOFs. The iodo and methoxycarbonyl groups pointing into the pores could serve as sites for post-synthetic modification or as recognition sites for specific guest molecules, leading to applications in gas storage, separation, and catalysis.
| Advanced Application Area | Key Functional Group(s) | Potential Use |
| Supramolecular Chemistry | Iodine | Directing crystal packing via halogen bonding |
| Nanotechnology (MOFs) | Carboxylic acid | Primary linker for framework construction |
| Functional Materials | Iodine, Methoxycarbonyl | Sites for post-synthetic modification within MOF pores |
Interdisciplinary Research Collaborations and Translational Studies
The full potential of this compound can be realized through collaborations that bridge different scientific disciplines. Its role as a synthetic intermediate is a starting point for broader applications.
Medicinal Chemistry: Iodinated aromatic compounds are prevalent in pharmaceuticals and serve as key intermediates in the synthesis of anti-inflammatory and anticancer agents. chemimpex.com Collaborative efforts between organic chemists and pharmacologists could focus on using this compound as a scaffold to develop new therapeutic agents.
Materials Science: Partnering with materials scientists could lead to the development of advanced polymers, liquid crystals, or functional coatings. chemimpex.comnih.gov The compound's unique combination of functional groups could be used to impart specific properties like thermal stability or optical activity to new materials.
Translational Studies: Promising discoveries, whether a new bioactive compound or a novel functional material, would necessitate translational studies. This involves scaling up the synthesis, conducting rigorous testing, and ultimately moving the technology from the laboratory to practical, real-world applications. This path requires a concerted effort from chemists, biologists, engineers, and clinical researchers to bridge the gap between fundamental research and societal benefit.
Q & A
Q. What are the recommended spectroscopic methods for characterizing 2-Iodo-3-(methoxycarbonyl)benzoic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the positions of the iodo and methoxycarbonyl groups. Infrared (IR) spectroscopy can identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and iodine-related vibrational modes. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Reference data from the NIST Chemistry WebBook should be prioritized for spectral comparisons .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A two-step approach is typical:
Methoxycarbonylation : Introduce the methoxycarbonyl group via esterification of 3-carboxybenzoic acid derivatives using methanol and a catalytic acid.
Regioselective iodination : Use electrophilic iodinating agents (e.g., N-iodosuccinimide, I₂/HNO₃) under controlled conditions. Monitor regioselectivity via TLC and HPLC, as competing iodination at adjacent positions may occur (see brominated analogues in for analogous challenges) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. Avoid prolonged exposure to moisture, as hydrolysis of the methoxycarbonyl group may occur. Regularly monitor purity via HPLC, especially if used in long-term studies (see safety guidelines in and for handling protocols) .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystal structure determination for this compound?
- Methodological Answer : SHELXL (part of the SHELX suite) is optimal for refining small-molecule structures. Key steps include:
- Data collection : Use high-resolution X-ray diffraction data (≤ 0.8 Å) to resolve iodine’s electron density.
- Refinement : Apply anisotropic displacement parameters for iodine and methoxycarbonyl groups.
- Validation : Cross-check using R-factors and Hirshfeld surface analysis. SHELX’s robustness in handling heavy atoms like iodine minimizes systematic errors .
Q. What strategies address regioselectivity challenges during iodination of 3-(methoxycarbonyl)benzoic acid derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Directing groups : The methoxycarbonyl group acts as a meta-director, but competing ortho/para iodination may occur.
- Reagent choice : N-Iodosuccinimide (NIS) in acetic acid enhances meta selectivity.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies for iodination pathways. Compare with brominated analogues () to validate predictions .
Q. How can contradictory data on reaction yields using different iodinating agents be resolved?
- Methodological Answer : Conduct a systematic study with variables:
- Agents : Compare I₂/HNO₃, NIS, and KI/Oxone.
- Solvents : Test polar (acetic acid) vs. nonpolar (DCM) media.
- Kinetic analysis : Use in situ IR or Raman spectroscopy to monitor reaction progress.
Discrepancies often arise from solvent polarity effects on iodine’s electrophilicity (see for analogous iodosylbenzoic acid reactivity) .
Q. What computational methods predict the reactivity of the iodo substituent in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to evaluate bond dissociation energies (BDEs) for C–I bonds.
- Molecular docking : Simulate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling).
- Retrosynthetic analysis : Use AI-driven tools (e.g., Reaxys, Pistachio) to propose feasible pathways, leveraging databases for iodinated benzoic acid derivatives ( and provide analogous frameworks) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for this compound?
- Methodological Answer : Variations may arise from:
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
- Impurity profiles : Use HPLC-MS to quantify trace byproducts (e.g., deiodinated or hydrolyzed derivatives).
- Synthesis conditions : Compare recrystallization solvents (e.g., ethanol vs. ethyl acetate) and drying protocols. Cross-reference with NIST data for standardized conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
